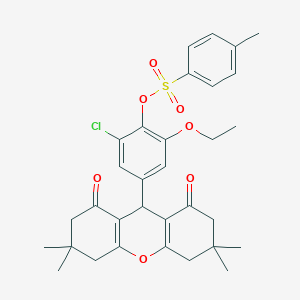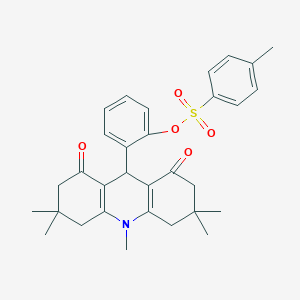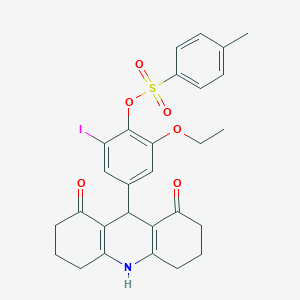
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This molecule is a thiazolidinedione derivative, which has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound exerts its anti-diabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. The anti-inflammatory and anti-cancer properties of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione in lab experiments is its diverse pharmacological activities. This compound can be used to study the mechanisms underlying various diseases, including diabetes, inflammation, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research on 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential use in combination therapy for the treatment of diabetes, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Finally, the development of novel analogs of this compound with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione involves the reaction of 5-isopropyl-2-methylbenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction, resulting in the formation of the thiazolidinedione ring.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to possess anti-inflammatory and anti-cancer properties. Due to its diverse pharmacological activities, this compound has been investigated for its potential use in the treatment of various diseases.
Propiedades
Fórmula molecular |
C19H25NO3S |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H25NO3S/c1-6-8-20-18(21)17(24-19(20)22)11-14-10-15(12(3)4)16(23-7-2)9-13(14)5/h9-12H,6-8H2,1-5H3/b17-11- |
Clave InChI |
VVNXZRZRFICKMV-BOPFTXTBSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)

![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)